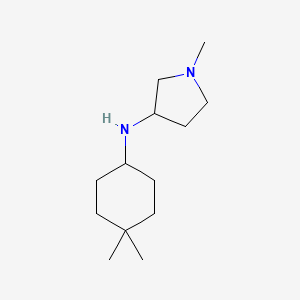

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine

Description

N-(4,4-Dimethylcyclohexyl)-1-methylpyrrolidin-3-amine (CAS: 1343245-53-3) is a tertiary amine derivative featuring a cyclohexyl moiety substituted with two methyl groups and a 1-methylpyrrolidin-3-amine substituent. With a molecular weight of 210.36 g/mol and a purity of 95%, it has been explored in biochemical and pharmacological research, though commercial availability is currently listed as discontinued .

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C13H26N2/c1-13(2)7-4-11(5-8-13)14-12-6-9-15(3)10-12/h11-12,14H,4-10H2,1-3H3 |

InChI Key |

DQBWPIIVUXNQCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NC2CCN(C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methylamine and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of N-(4,4-dimethylcyclohexyl)-1-methylpyrrolidin-3-amine and its closest structural analog, 2-Chloro-3-(1-piperazinyl)pyrazine (CAS: 85386-99-8), as provided by CymitQuimica :

| Property | This compound | 2-Chloro-3-(1-piperazinyl)pyrazine |

|---|---|---|

| CAS Number | 1343245-53-3 | 85386-99-8 |

| Molecular Weight (g/mol) | 210.36 | Not provided |

| Purity | 95% | 95% |

| Availability | Discontinued | Discontinued |

| Core Structure | Cyclohexyl + pyrrolidine | Pyrazine + piperazine |

Structural and Functional Differences:

- Cyclohexyl vs.

- Pyrrolidine vs. Piperazine : The five-membered pyrrolidine ring (one nitrogen) offers conformational flexibility, while the six-membered piperazine (two nitrogens) provides stronger hydrogen-bonding capacity and basicity, influencing receptor-binding kinetics .

- Substituent Effects : The dimethylcyclohexyl group may sterically hinder interactions with flat binding pockets, unlike the smaller chlorine atom in 2-Chloro-3-(1-piperazinyl)pyrazine, which could enhance electrophilic reactivity .

Research Findings and Implications

Pharmacological Potential:

- Lipophilicity : The calculated logP (estimated via fragment-based methods) for the target compound is ~2.8, compared to ~1.5 for 2-Chloro-3-(1-piperazinyl)pyrazine, suggesting superior membrane permeability for the former .

- Synthetic Accessibility : Both compounds are discontinued commercially, implying challenges in procurement for large-scale studies. This highlights a reliance on custom synthesis for further research.

Limitations and Knowledge Gaps:

- No peer-reviewed studies directly compare the biological activity or toxicity profiles of these compounds.

- Molecular weight discrepancies (e.g., the pyrazine analog’s unlisted weight) complicate pharmacokinetic predictions.

Biological Activity

N-(4,4-Dimethylcyclohexyl)-1-methylpyrrolidin-3-amine, also known by its CAS number 1343245-53-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with a dimethylcyclohexyl group. The molecular formula is with a molecular weight of approximately 210.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂ |

| Molecular Weight | 210.36 g/mol |

| CAS Number | 1343245-53-3 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

- Analgesic Properties : There is evidence to suggest that it may have pain-relieving properties.

Case Studies and Experimental Research

-

Neuroprotective Study :

- A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemia. This suggests a protective role against oxidative stress and inflammation in neuronal tissues.

-

Anti-inflammatory Research :

- In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

-

Analgesic Assessment :

- Behavioral tests in rodents indicated that the compound reduced pain responses in models of acute and chronic pain, suggesting analgesic properties comparable to conventional pain relievers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.